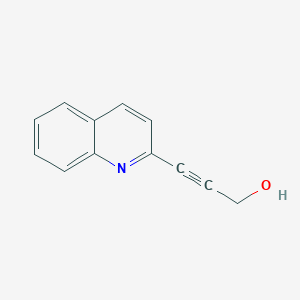
3-(Quinolin-2-yl)prop-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Quinolin-2-yl)prop-2-yn-1-ol is a chemical compound that features a quinoline ring attached to a propynyl alcohol group The quinoline ring is a nitrogen-containing heterocycle, which is a common structural motif in many biologically active compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinolin-2-yl)prop-2-yn-1-ol typically involves the coupling of a quinoline derivative with a propargyl alcohol. One common method is the Sonogashira coupling reaction, which involves the use of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free conditions and the use of recyclable catalysts, are increasingly being applied to the synthesis of quinoline derivatives to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
3-(Quinolin-2-yl)prop-2-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The triple bond in the propynyl group can be reduced to form a double or single bond.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: 3-(Quinolin-2-yl)prop-2-en-1-ol or 3-(Quinolin-2-yl)propan-1-ol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(Quinolin-2-yl)prop-2-yn-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The quinoline ring is known for its biological activity, and modifications to this structure can lead to the development of new therapeutic agents.
Medicine
Medicinally, quinoline derivatives have been explored for their antimicrobial, anticancer, and anti-inflammatory properties. This compound, in particular, has shown promise in preliminary studies as a potential anticancer agent due to its ability to induce apoptosis in cancer cells .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a valuable component in the design of advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(Quinolin-2-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating apoptotic pathways . The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Quinolin-3-yl)prop-2-yn-1-ol
- 3-(Quinoxaline-3-yl)prop-2-yn-1-ol
- 3-(Quinolin-2-yl)prop-2-en-1-ol
Uniqueness
3-(Quinolin-2-yl)prop-2-yn-1-ol is unique due to the presence of both a quinoline ring and a propynyl alcohol group. This combination allows for a wide range of chemical modifications and applications. Compared to its analogs, this compound offers a balance of reactivity and stability, making it suitable for various scientific and industrial applications.
Propiedades
Número CAS |
70437-02-4 |
|---|---|
Fórmula molecular |
C12H9NO |
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
3-quinolin-2-ylprop-2-yn-1-ol |
InChI |
InChI=1S/C12H9NO/c14-9-3-5-11-8-7-10-4-1-2-6-12(10)13-11/h1-2,4,6-8,14H,9H2 |
Clave InChI |
WHCWNQQNHXIOJL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)C#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


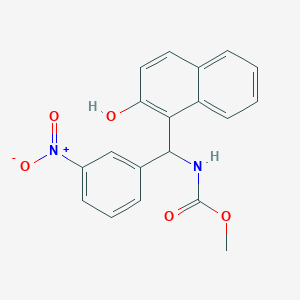
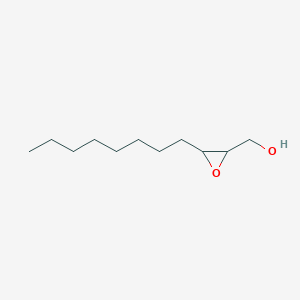
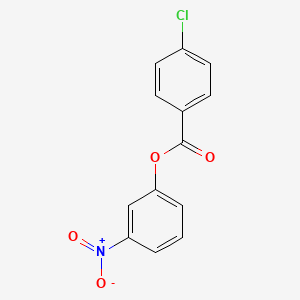
![N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B13988835.png)


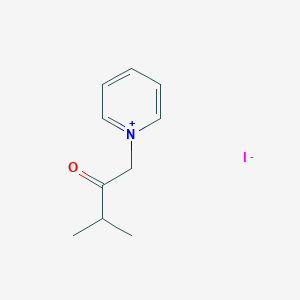
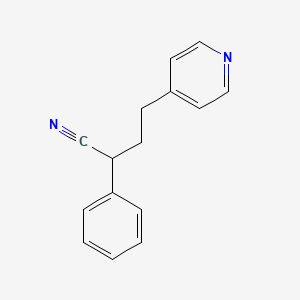
![5H-Pyrazolo[4,3-d]-1,2,3-triazin-4-amine,7-methyl-, 3-oxide](/img/structure/B13988860.png)
![Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-](/img/structure/B13988861.png)
![N-ethyl-N'-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosourea](/img/structure/B13988865.png)

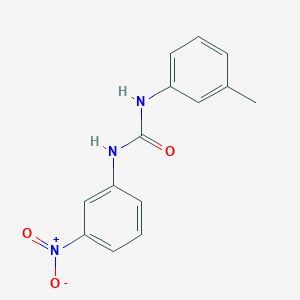
![N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline](/img/structure/B13988880.png)
